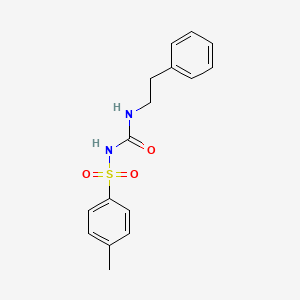

3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea

Description

3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a 4-methylphenyl ring and a phenylethyl group linked to a urea moiety

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-13-7-9-15(10-8-13)22(20,21)18-16(19)17-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHCDTXIWCBSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base, followed by the addition of isocyanate. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with common reagents including sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar compounds to 3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea include:

4-Methylbenzenesulfonamide: Lacks the phenylethyl group, resulting in different chemical properties and applications.

N-(2-Phenylethyl)-4-methylbenzenesulfonamide: Similar structure but with an amide instead of a urea moiety, leading to variations in reactivity and biological activity.

4-Methylphenylsulfonylurea: Lacks the phenylethyl group, affecting its solubility and interaction with biological targets.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.

Biological Activity

3-((4-Methylphenyl)sulfonyl)-1-(2-phenylethyl)urea is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a 4-methylphenyl ring and a phenylethyl group linked to a urea moiety. This structure is pivotal for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators. The sulfonyl group is believed to enhance the compound's ability to interact with specific proteins involved in cancer cell proliferation and survival.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of their activity.

- Cell Membrane Penetration : The phenylethyl group may facilitate better penetration through cell membranes, enhancing the compound's efficacy against intracellular targets.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 4-Methylbenzenesulfonamide | Lacks phenylethyl group | Limited antimicrobial properties |

| N-(2-Phenylethyl)-4-methylbenzenesulfonamide | Amide instead of urea | Different reactivity and activity |

| 4-Methylphenylsulfonylurea | Lacks phenylethyl group | Reduced solubility and interaction |

The unique combination of the sulfonyl and phenylethyl groups in this compound confers distinct chemical and biological properties not found in the other compounds listed.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antibacterial Activity Study : A study conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 10 µg/mL, suggesting strong antibacterial potential.

- Cancer Cell Apoptosis Induction : In a study involving human cancer cell lines, treatment with this compound resulted in a significant increase in apoptotic cells compared to controls, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.